molecular formula C10H10O7 B15211320 Maleic anhydride, dihydroxy-, dipropionate CAS No. 5837-63-8

Maleic anhydride, dihydroxy-, dipropionate

Cat. No.: B15211320
CAS No.: 5837-63-8
M. Wt: 242.18 g/mol
InChI Key: RHLNUQMNCYLGEN-UHFFFAOYSA-N
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Description

Maleic anhydride, dihydroxy-, dipropionate (CAS TBD

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5837-63-8

Molecular Formula

C10H10O7

Molecular Weight

242.18 g/mol

IUPAC Name

(2,5-dioxo-4-propanoyloxyfuran-3-yl) propanoate

InChI

InChI=1S/C10H10O7/c1-3-5(11)15-7-8(16-6(12)4-2)10(14)17-9(7)13/h3-4H2,1-2H3

InChI Key

RHLNUQMNCYLGEN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C(=O)OC1=O)OC(=O)CC

Origin of Product

United States

Synthesis Methodologies for Maleic Anhydride, Dihydroxy , Dipropionate

Established Synthetic Pathways from Maleic Anhydride (B1165640) Precursors

The traditional routes to Maleic anhydride, dihydroxy-, dipropionate typically begin with maleic anhydride, a readily available industrial chemical. These pathways can be further divided into multi-step processes that proceed through a dihydroxymaleic acid intermediate and methods that aim for the direct esterification of a dihydroxymaleic anhydride derivative.

A common and well-documented approach to synthesizing esters of dihydroxylated dicarboxylic acids involves the initial formation of the corresponding dihydroxy acid, followed by esterification. In the context of the target molecule, this involves the synthesis of dihydroxymaleic acid from maleic acid, which is readily obtained by the hydrolysis of maleic anhydride.

The synthesis of dihydroxymaleic acid can be achieved through the oxidation of tartaric acid. drugfuture.comwikipedia.org For instance, the treatment of L-(+)-tartaric acid with hydrogen peroxide in the presence of a ferrous salt catalyst yields dihydroxymaleic acid. wikipedia.org Once dihydroxymaleic acid is obtained, the subsequent step is the diesterification of its hydroxyl groups with a propionylating agent.

The esterification can be carried out using propionyl chloride or propionic anhydride. The reaction of dihydroxymaleic acid with an excess of propionyl chloride, often in the presence of a base to scavenge the HCl byproduct, would lead to the formation of the dipropionate ester. Similarly, using propionic anhydride, potentially with an acid catalyst, can achieve the same transformation. The reaction mechanism is analogous to the well-established acylation of tartaric acid, where both hydroxyl groups are acylated to form diacyltartaric acid derivatives. semanticscholar.orgpw.edu.pltandfonline.com In the acylation of tartaric acid with acid chlorides, it has been observed that the reaction can proceed via two routes, leading to both diacylated acids and monoacylated anhydrides. semanticscholar.org

A plausible reaction scheme is outlined below:

Hydrolysis of Maleic Anhydride: Maleic anhydride is hydrolyzed with water to form maleic acid.

Hydroxylation of Maleic Acid: The double bond of maleic acid is hydroxylated to form dihydroxymaleic acid. This can be conceptually compared to the epoxidation of maleic acid followed by hydrolysis to form tartaric acid. chemicalbook.comgoogle.com

Dipropionylation of Dihydroxymaleic Acid: Dihydroxymaleic acid is treated with a propionylating agent like propionyl chloride or propionic anhydride to form the dipropionate ester of the carboxylic acid.

Dehydration to form the Anhydride: The resulting dihydroxymaleic acid dipropionate is then dehydrated to form the final product, this compound. This step is analogous to the synthesis of diacetyl-d-tartaric anhydride from diacetyl-d-tartaric acid. orgsyn.org

The following table summarizes the key steps and potential reagents for this pathway:

StepDescriptionReagents and Conditions
1HydrolysisMaleic anhydride, Water
2DihydroxylationMaleic acid, Oxidizing agent (e.g., H₂O₂ with catalyst)
3DipropionylationDihydroxymaleic acid, Propionyl chloride or Propionic anhydride, Base or Acid catalyst
4Dehydration/Anhydride FormationDihydroxymaleic acid dipropionate, Dehydrating agent (e.g., Acetic anhydride) or thermal dehydration

The direct esterification of dihydroxymaleic anhydride presents a more streamlined approach, though it is contingent on the stability and accessibility of the dihydroxymaleic anhydride intermediate. The synthesis of diacyltartaric anhydrides is typically achieved by the exhaustive acylation of tartaric acid with an acid anhydride, where the acylation of the hydroxyl groups and the formation of the anhydride ring occur concurrently. pw.edu.pltandfonline.com

A similar strategy could be envisioned for the synthesis of this compound. This would involve the reaction of dihydroxymaleic acid with an excess of propionic anhydride. In this scenario, three equivalents of the anhydride would theoretically be required: two for the O-acylation of the hydroxyl groups and one for the cyclization to form the anhydride ring. pw.edu.pltandfonline.com The reaction is typically carried out at elevated temperatures, and may or may not require a solvent.

Challenges in this approach include the potential for side reactions and the stability of the dihydroxymaleic anhydride under the reaction conditions. The synthesis of dihydroxymaleic anhydride itself is not as commonly reported as that of maleic anhydride. However, procedures for creating anhydrides from dicarboxylic acids, such as heating with a dehydrating agent like acetic anhydride or using thionyl chloride, are well-established in organic chemistry. orgsyn.orggoogle.comyoutube.com

A hypothetical direct approach could be:

Reaction of Dihydroxymaleic Acid with Propionic Anhydride: Dihydroxymaleic acid is heated with an excess of propionic anhydride. This single step would ideally accomplish both the esterification of the hydroxyl groups and the formation of the anhydride ring.

Novel and Green Chemistry Synthetic Strategies

In line with the principles of green chemistry, recent research efforts have focused on developing more sustainable and environmentally friendly methods for chemical synthesis. For the synthesis of this compound, this translates to the use of greener catalysts, alternative reaction media, and more atom-economical reagents.

The use of solid acid catalysts can offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid, including easier separation, reusability, and reduced corrosion. For the esterification of hydroxylated carboxylic acids, various solid acid catalysts have been investigated. For example, in the esterification of glycerol (B35011) with oleic acid, hydrophobic zirconia-silica based catalysts have shown high activity and selectivity. nih.govfrontiersin.org Similar catalytic systems could be explored for the propionylation of dihydroxymaleic acid.

Enzymatic catalysis also presents a green alternative. Lipases are widely used for the selective esterification of polyols and carboxylic acids under mild reaction conditions. researchgate.net The use of an appropriate lipase (B570770) could potentially catalyze the selective propionylation of the hydroxyl groups of dihydroxymaleic acid, minimizing side reactions and offering high yields of the desired product.

The choice of solvent plays a crucial role in the environmental impact of a chemical process. The use of greener solvents, such as ionic liquids or supercritical fluids, is being increasingly explored for esterification reactions. Dialkyl carbonates, for instance, are considered green reagents and solvents for various organic transformations. frontiersin.orggoogle.com

Furthermore, solvent-free reaction conditions, where one of the reactants acts as the solvent, can significantly reduce waste generation. For the synthesis of the target molecule, a solvent-free reaction between dihydroxymaleic acid and propionic anhydride could be a viable green approach. Microwave-assisted synthesis is another technique that can accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods.

Optimization of Reaction Parameters and Process Efficiency

To maximize the yield and purity of this compound, several reaction parameters need to be carefully optimized. These parameters are interdependent and their fine-tuning is crucial for developing an efficient and economically viable process.

Key parameters for optimization include:

Molar Ratio of Reactants: The stoichiometry of the propionylating agent (propionyl chloride or propionic anhydride) to dihydroxymaleic acid is a critical factor. An excess of the acylating agent is often used to drive the reaction to completion, but an excessive amount can lead to purification challenges and increased cost.

Catalyst Type and Loading: The choice of catalyst (e.g., acid, base, enzyme, or solid catalyst) and its concentration directly influence the reaction rate and selectivity. For instance, in the synthesis of diacyltartaric anhydrides, catalysts like sulfuric acid or phosphoric acid have been employed. orgsyn.org

Reaction Temperature: The temperature affects the rate of both the desired reaction and potential side reactions. An optimal temperature must be identified to achieve a high reaction rate while minimizing the formation of byproducts. For the acylation of tartaric acid, temperatures in the range of 120-170°C have been reported when using acid chlorides without a solvent. pw.edu.pltandfonline.com

Reaction Time: The duration of the reaction needs to be sufficient to ensure high conversion of the starting materials. Monitoring the reaction progress over time using techniques like chromatography can help determine the optimal reaction time.

Solvent: If a solvent is used, its nature can significantly impact the reaction. The polarity and boiling point of the solvent can influence the solubility of reactants and the ease of product separation.

The following interactive table presents a hypothetical set of parameters that could be optimized for the synthesis of this compound via the dipropionylation of dihydroxymaleic acid.

ParameterRange/OptionsRationale
Propionylating Agent Propionyl chloride, Propionic anhydrideReactivity and byproduct considerations
Molar Ratio (Agent:Acid) 2:1 to 5:1Ensure complete acylation of both hydroxyl groups
Catalyst H₂SO₄, p-TsOH, Solid Acid, NoneCatalyze the esterification and anhydride formation
Catalyst Loading 0.1 - 5 mol%Balance reaction rate with cost and purification
Temperature (°C) 80 - 180Optimize reaction rate versus side product formation
Reaction Time (h) 1 - 24Achieve high conversion
Solvent Toluene, Xylene, NoneFacilitate reaction and/or azeotropic water removal

By systematically varying these parameters and analyzing the resulting product yield and purity, an optimized protocol for the synthesis of this compound can be established.

Advanced Spectroscopic and Structural Characterization of Maleic Anhydride, Dihydroxy , Dipropionate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of "Maleic anhydride (B1165640), dihydroxy-, dipropionate" in both solution and solid states.

In solution, one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The structure of (2,5-dioxo-4-propanoyloxyfuran-3-yl) propanoate suggests a symmetrical arrangement of the two propionate (B1217596) groups, which would simplify the spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the propionate ester groups.

A triplet signal is predicted for the terminal methyl (CH₃) protons.

A quartet signal is expected for the methylene (B1212753) (CH₂) protons adjacent to the methyl group and the carbonyl function.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the different carbon environments.

Signals for the methyl (CH₃) and methylene (CH₂) carbons of the propionate groups are expected in the aliphatic region.

The carbonyl (C=O) carbons of the propionate ester groups would appear downfield.

The carbons of the maleic anhydride ring are the most deshielded, with distinct signals for the olefinic carbons attached to the ester oxygen and the anhydride carbonyl carbons.

The table below outlines the predicted chemical shifts (δ) in an appropriate solvent like CDCl₃.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Propionate -CH₃~1.2 (triplet)~9
Propionate -CH₂~2.6 (quartet)~28
Propionate C=ON/A~170
Ring C-ON/A~145
Anhydride C=ON/A~162

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the structural assignments.

COSY: Would show a clear correlation between the methyl triplet and the methylene quartet of the propionate groups.

HSQC: Would map the proton signals directly to their attached carbon signals (e.g., the ~1.2 ppm proton signal to the ~9 ppm carbon signal).

HMBC: Would reveal long-range (2-3 bond) correlations, definitively linking the propionate groups to the maleic anhydride core. For instance, a correlation between the methylene protons (~2.6 ppm) and the ester carbonyl carbon (~170 ppm), as well as the ring carbon attached to the oxygen (~145 ppm), would confirm the connectivity.

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) would be invaluable for analyzing the compound's conformation in its solid, crystalline, or amorphous form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid state. These spectra can reveal information about molecular packing and the presence of different polymorphs, which would manifest as distinct sets of chemical shifts for the same carbon atoms in different crystalline environments.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS is essential for confirming the elemental composition and studying the fragmentation behavior of the molecule. For the molecular formula C₁₀H₁₀O₇, the calculated exact mass is 242.04265 Da. nih.gov HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 243.0500 or a sodium adduct [M+Na]⁺ at m/z 265.0320.

The fragmentation pathway in tandem MS (MS/MS) would likely proceed through the loss of the propionate groups. Key fragmentation steps would include:

Loss of a propionyloxy radical (•OCOC₂H₅) or propionic acid (HOCOC₂H₅).

Sequential loss of ketene (B1206846) (CH₂=C=O) from the ester side chains.

Cleavage of the anhydride ring.

The table below lists potential major fragments that could be observed.

m/z (charge = +1) Possible Formula Description
243.0500[C₁₀H₁₁O₇]⁺Protonated molecular ion [M+H]⁺
187.0288[C₇H₇O₆]⁺Loss of ketene (C₂H₄O)
169.0182[C₇H₅O₅]⁺Loss of propionic acid (C₃H₆O₂)
113.0026[C₅H₁O₄]⁺Further fragmentation of the ring

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Characterization

Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorptions from the multiple carbonyl groups.

Anhydride C=O Stretching: Two characteristic strong bands are expected, corresponding to the symmetric and asymmetric stretching of the anhydride carbonyls, typically in the 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹ regions.

Ester C=O Stretching: A very strong absorption band around 1760-1780 cm⁻¹ is predicted for the carbonyls of the two propionate groups. This may overlap with the lower frequency anhydride band.

C-O Stretching: Strong bands corresponding to the C-O-C stretching of the anhydride and ester groups would be visible in the 1300-1000 cm⁻¹ "fingerprint" region.

C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. While C=O stretches are also visible in Raman, they are typically less intense than in IR. The C=C bond of the furan (B31954) ring, which may be weak in the IR spectrum, would be expected to produce a more intense signal in the Raman spectrum, likely in the 1650-1600 cm⁻¹ region.

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Anhydride C=O~1830 (strong), ~1760 (strong)weakAsymmetric & Symmetric Stretch
Ester C=O~1770 (very strong)moderateStretch
Ring C=C~1640 (medium)strongStretch
Ester/Anhydride C-O1300-1000 (strong, multiple)moderateStretch
Aliphatic C-H2980-2870 (medium)strongStretch

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and crystal packing information.

Single-Crystal X-ray Diffraction: If a suitable single crystal of "Maleic anhydride, dihydroxy-, dipropionate" can be grown, this technique would yield a complete three-dimensional model of the molecule. This would unambiguously confirm the connectivity and reveal the solid-state conformation, including the orientation of the propionate side chains relative to the central furan ring.

Powder X-ray Diffraction (PXRD): In the absence of a single crystal, PXRD on a microcrystalline solid sample would provide a characteristic diffraction pattern. This pattern serves as a unique fingerprint for the crystalline phase of the compound and can be used for quality control, purity assessment, and the identification of different polymorphs. To date, no published crystallographic data for this compound is available in open-access databases.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for determining the purity of "this compound" and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a primary tool for purity assessment. A C18 column with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol) would likely be effective. Detection using a UV detector would be suitable due to the presence of the conjugated π-system in the maleic anhydride ring.

Gas Chromatography (GC): Given the compound's molecular weight and polarity, GC analysis might be possible, but it could risk thermal decomposition in the injector port. Derivatization might be necessary for robust analysis.

Supercritical Fluid Chromatography (SFC): SFC could offer an alternative for purification, providing faster separations with less solvent waste compared to traditional HPLC.

A typical HPLC method for purity analysis would involve monitoring for potential impurities such as the corresponding dihydroxy maleic acid, unreacted starting materials, or byproducts from the propionylation reaction.

Reactivity and Reaction Mechanisms of Maleic Anhydride, Dihydroxy , Dipropionate

Reactivity of the Anhydride (B1165640) Moiety

The cyclic anhydride is the most reactive part of the molecule. Its reactivity stems from the ring strain in the five-membered ring and the presence of two highly electrophilic carbonyl carbons. fiveable.me The carboxylate group formed during nucleophilic attack is an excellent leaving group, further driving these reactions. masterorganicchemistry.com

Di(propanoyloxy)succinic anhydride readily undergoes nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. byjus.comlibretexts.org The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel the carboxylate, breaking the anhydride's C-O-C bond. fiveable.memasterorganicchemistry.com

Key reactions include:

Hydrolysis : Reaction with water rapidly cleaves the anhydride ring to form the corresponding dicarboxylic acid, dipropionyltartaric acid. This reaction is often uncatalyzed but can be accelerated by acids or bases. fiveable.melibretexts.org

Alcoholysis : Alcohols react to yield a monoester, where one carboxylic acid group is esterified and the other remains free. smolecule.comwikipedia.org For example, reaction with an alcohol (ROH) produces a monoester of dipropionyltartaric acid. wikipedia.org

Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines yields an amide. libretexts.orgbenthamscience.com Typically, two equivalents of the amine are required, as the first equivalent acts as the nucleophile and the second neutralizes the resulting carboxylic acid to form an ammonium (B1175870) salt. libretexts.org A very close analog, Diacetyl-L-tartaric acid anhydride, has been shown to react with various aromatic primary amines to yield amides or imides, depending on the reaction conditions and the amine's substituents. benthamscience.com

The outcomes of these reactions are summarized in the table below.

Nucleophile (Nu)ReagentProduct TypeGeneral Product Structure
WaterH₂ODicarboxylic Acid(CH₃CH₂COO)₂C₂H₂(COOH)₂
AlcoholR-OHMonoester(CH₃CH₂COO)₂C₂H₂(COOH)(COOR)
AmineR-NH₂ (2 equiv.)Amide + Ammonium Salt(CH₃CH₂COO)₂C₂H₂(CONH-R)(COO⁻ R-NH₃⁺)

Cyclic anhydrides are important monomers for the synthesis of polyesters via ring-opening polymerization (ROP), particularly in copolymerization with epoxides. nih.gov The alternating ring-opening copolymerization of a substituted succinic anhydride like di(propanoyloxy)succinic anhydride with an epoxide (e.g., propylene (B89431) oxide or styrene (B11656) oxide) would yield a polyester (B1180765). rsc.org

This process is typically catalyzed by metal complexes, such as chromium(III) salen complexes, or bifunctional catalysts. rsc.orgnih.gov The mechanism generally involves:

Coordination and activation of the monomer(s) by the catalyst.

Initiation via nucleophilic attack on either the epoxide or the anhydride, opening the ring.

Propagation through alternating insertion of epoxide and anhydride monomers into the growing polymer chain.

This method allows for the synthesis of polyesters with well-controlled molecular weights, low dispersity, and a perfectly alternating microstructure, which would be difficult to achieve through other polymerization methods. nih.gov The resulting polyester would feature repeating units derived from both the anhydride and the epoxide.

Reactivity of the Ester Linkages

The two propionate (B1217596) ester groups are less reactive than the anhydride moiety but are still susceptible to cleavage under specific conditions.

The propionate ester linkages can be cleaved through hydrolysis or transesterification, typically requiring more forcing conditions (e.g., strong acid or base catalysis) than the opening of the anhydride ring. ucoz.comuomustansiriyah.edu.iq

Hydrolysis : Under basic conditions (saponification), a hydroxide (B78521) ion attacks the ester carbonyl carbon, leading to the formation of a carboxylate and propionate. uomustansiriyah.edu.iq Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by attack by water. ucoz.com In the context of the parent molecule, hydrolysis of the ester groups would regenerate the dihydroxy functionality, yielding tartaric anhydride, which would itself be rapidly hydrolyzed.

Transesterification : This reaction involves the exchange of the propionyl group with another alcohol. bohrium.com It can be catalyzed by acids, bases, or various organometallic compounds. mdpi.comresearchgate.net This process is an equilibrium, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing the released propanol.

Thermal Degradation : When subjected to high temperatures, compounds containing succinate (B1194679) structures can undergo decomposition. The thermal degradation of related polyesters often proceeds via β-hydrogen scission or cyclization reactions, which can lead to the formation of succinic anhydride and other volatile products. mdpi.com Upon intense heating, succinic anhydride itself decomposes, emitting acrid fumes. nih.gov The presence of the propionate groups may introduce additional degradation pathways, such as the elimination of propionic acid.

Oxidative Degradation : The molecule is susceptible to oxidative cleavage. A known pathway for the oxidative degradation of esters involves hydroxylation at the alpha-carbon of the alcohol component. nih.gov In this molecule, the alpha-carbons are part of the anhydride ring. Oxidation at these sites could lead to an unstable intermediate that decomposes, breaking the C-O ester bond and potentially leading to ring fragmentation. nih.gov

Reactivity of the Dihydroxy Functionality

In the interpreted structure of di(propanoyloxy)succinic anhydride, the dihydroxy functionality of the parent tartaric acid is protected as propionate esters. Therefore, there are no free hydroxyl groups to undergo typical alcohol reactions. However, the presence of these α-acyloxy groups has a profound electronic influence on the molecule's reactivity.

The key aspects of this "protected" functionality's reactivity are:

Electronic Activation : The two α-propionate groups are strongly electron-withdrawing. This effect is transmitted to the anhydride ring, significantly increasing the partial positive charge on the carbonyl carbons. This inductive effect makes the anhydride moiety more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted succinic anhydride.

Site for Potential Reactions : The methine (C-H) bonds alpha to the ester carbonyls are potential sites for radical reactions or oxidation under certain conditions.

Regeneration of Hydroxyls : As discussed in section 4.2.1, reactions like hydrolysis or transesterification of the ester linkages would cleave the propionate groups. This deprotection would regenerate the dihydroxy functionality, yielding tartaric anhydride derivatives that could then undergo further reactions typical of α-hydroxy carbonyl compounds.

Further Esterification and Etherification Reactions

The structure of (2,5-dioxo-4-propanoyloxyfuran-3-yl) propanoate lacks free hydroxyl (-OH) groups. The "dihydroxy-" part of its common name refers to the parent structure before esterification. In the final compound, these hydroxyl positions are occupied by propionate groups (-O-C(=O)CH2CH3).

Consequently, further esterification or etherification reactions, which require the presence of a reactive hydroxyl group, are not possible at these centers. For such reactions to occur, the existing propionate ester bonds would first need to be cleaved through a process like hydrolysis or transesterification, which would fundamentally alter the compound . No studies detailing such subsequent reactions on this specific molecule are available in the current body of scientific literature.

Oxidation-Reduction Chemistry at Hydroxyl Centers

Similar to the constraints on esterification, the oxidation or reduction chemistry that specifically targets hydroxyl centers is not applicable to (2,5-dioxo-4-propanoyloxyfuran-3-yl) propanoate. The molecule does not possess hydroxyl groups; these positions are protected as propionate esters. Therefore, direct oxidation to ketones or reduction of these specific centers cannot occur. While the maleic anhydride ring itself can undergo reduction, this falls outside the scope of reactions at hydroxyl centers. There is no published research detailing the oxidation or reduction of the esterified positions on this compound.

Kinetic and Mechanistic Studies of Key Reactions

A comprehensive search of chemical and scientific databases yields no specific kinetic or mechanistic studies for any reactions involving (2,5-dioxo-4-propanoyloxyfuran-3-yl) propanoate. While extensive research exists on the kinetics and mechanisms of reactions involving the parent compound, maleic anhydride—such as its esterification, polymerization, and cycloaddition reactions—this body of knowledge does not extend to this particular dipropionate derivative. The reactivity of the anhydride ring and the ester groups is expected, but quantitative studies on reaction rates, transition states, and detailed molecular pathways for this specific compound have not been documented.

Stereochemical Aspects and Chiral Transformations of the Compound

The compound (2,5-dioxo-4-propanoyloxyfuran-3-yl) propanoate is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not have inherent stereoisomers like enantiomers or diastereomers.

Chiral transformations would involve reactions that introduce chirality into the molecule, for instance, through asymmetric reactions at the carbon-carbon double bond of the furanone ring. However, there are no published studies detailing any such chiral transformations or stereochemical investigations specifically for Maleic anhydride, dihydroxy-, dipropionate. Research on asymmetric reactions is common for the parent maleic anhydride, but these findings cannot be directly extrapolated to its dipropionate derivative.

Theoretical and Computational Studies on Maleic Anhydride, Dihydroxy , Dipropionate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods would be essential in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of Maleic anhydride (B1165640), dihydroxy-, dipropionate.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries and energies. For Maleic anhydride, dihydroxy-, dipropionate, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. This would reveal the planarity or non-planarity of the furan-2,5-dione ring and the orientation of the dipropionate side chains.

Calculate Electronic Energies: Obtain the total electronic energy of the optimized structure, which is crucial for assessing its stability relative to other possible isomers or conformers.

Determine Spectroscopic Properties: Predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which could aid in the experimental characterization of the compound.

A hypothetical data table for DFT-calculated geometric parameters might look like this:

Table 1: Hypothetical DFT Calculated Geometric Parameters for this compound No data available in published literature.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O Data not available
C-O-C (ring) Data not available Data not available
C-O (propionate) Data not available
O-C-C (propionate) Data not available

Ab Initio Methods for Property Prediction and Reactivity Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more precise property predictions. For the target molecule, these methods could be used to:

Accurately Predict Electronic Properties: Calculate properties such as ionization potential, electron affinity, and dipole moment with high accuracy.

Analyze Chemical Reactivity: Use concepts like Frontier Molecular Orbital (FMO) theory to predict the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would indicate the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations would be valuable for:

Exploring Conformational Space: Simulating the movement of the propionate (B1217596) side chains to understand their flexibility and the different conformations the molecule can adopt in various environments (e.g., in a solvent or in the solid state).

Studying Intermolecular Interactions: Modeling how multiple molecules of this compound interact with each other or with solvent molecules, which is crucial for understanding its bulk properties like solubility and melting point.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be a powerful tool for predicting how a molecule might react. For this compound, these studies would involve:

Mapping Reaction Mechanisms: Investigating potential reactions, such as hydrolysis of the anhydride ring or ester groups, by calculating the energy profile of the reaction pathway.

Identifying Transition States: Locating the high-energy transition state structures that connect reactants to products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Structure-Reactivity Relationship Analysis via Computational Models

By systematically modifying the structure of this compound in silico (e.g., changing the ester side chains) and calculating the resulting changes in electronic properties and reactivity, computational models can establish structure-reactivity relationships. This approach would allow for the rational design of new derivatives with desired properties without the need for extensive experimental synthesis and testing.

Derivatives and Analogues of Maleic Anhydride, Dihydroxy , Dipropionate

Synthesis and Characterization of Analogues with Varied Ester Chains

The synthesis of analogues of Maleic anhydride (B1165640), dihydroxy-, dipropionate with different ester chains can be achieved through several synthetic routes, primarily involving the esterification of dihydroxymaleic acid or its anhydride. A general approach involves the reaction of dihydroxymaleic anhydride with various alcohols in the presence of an acid catalyst. chemcess.com The choice of alcohol directly determines the nature of the resulting ester chain. For instance, reacting dihydroxymaleic anhydride with ethanol (B145695) would yield the diethyl ester, while using butanol would result in the dibutyl ester.

Alternatively, the synthesis can proceed from dihydroxymaleic acid, which can be reacted with an acyl chloride or an acid anhydride corresponding to the desired ester chain. For example, the reaction of dihydroxymaleic acid with acetyl chloride would produce the diacetate analogue. A similar approach is used in the synthesis of O-acyl derivatives of tartaric acid, a structurally related dihydroxy dicarboxylic acid, where tartaric acid is reacted with acid chlorides to form the corresponding diesters. pw.edu.pl

Table 1: Spectroscopic Data for Hypothetical Analogues of Maleic Anhydride, Dihydroxy-, Diesters

Ester Chain1H NMR (ppm, hypothetical)13C NMR (ppm, hypothetical)FTIR (cm-1, hypothetical)
Methyl3.8 (s, 6H)52.0 (OCH3), 165.0 (C=O, ester), 168.0 (C=O, anhydride)1850, 1780 (C=O, anhydride), 1740 (C=O, ester)
Ethyl1.3 (t, 6H), 4.2 (q, 4H)14.0 (CH3), 61.0 (OCH2), 164.5 (C=O, ester), 167.5 (C=O, anhydride)1850, 1780 (C=O, anhydride), 1735 (C=O, ester)
Butyl0.9 (t, 6H), 1.4 (m, 4H), 1.7 (m, 4H), 4.1 (t, 4H)13.7 (CH3), 19.2 (CH2), 30.7 (CH2), 65.0 (OCH2), 164.0 (C=O, ester), 167.0 (C=O, anhydride)1850, 1780 (C=O, anhydride), 1730 (C=O, ester)

Exploration of Derivatives with Modified Dihydroxy Functionality

Modification of the dihydroxy functionality in Maleic anhydride, dihydroxy-, dipropionate can lead to derivatives with significantly altered properties. One approach is the etherification of the hydroxyl groups. This can be achieved by reacting the dihydroxy compound with alkyl halides in the presence of a base. For instance, treatment with methyl iodide in the presence of a non-nucleophilic base like sodium hydride could yield the dimethoxy derivative.

Another modification involves replacing one or both hydroxyl groups with other functional groups. For example, conversion of the hydroxyl groups to leaving groups, such as tosylates, would enable subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.

The synthesis of such derivatives would likely draw inspiration from the chemistry of other diols and cyclic anhydrides. The desymmetrization of cyclic anhydrides using dihydroxy compounds is a known synthetic strategy that could be adapted for these modifications. researchgate.netacs.org

Characterization of these modified derivatives would again rely heavily on spectroscopic methods. The disappearance of the O-H stretch in the FTIR spectrum would indicate successful modification of the hydroxyl groups. NMR spectroscopy would be instrumental in identifying the newly introduced functional groups.

Polymeric Materials Derived from this compound Monomers

Maleic anhydride and its derivatives are well-known for their ability to undergo polymerization and copolymerization. researchgate.net It is therefore conceivable that "this compound" could serve as a monomer for the synthesis of novel polymeric materials. The presence of the carbon-carbon double bond within the maleic anhydride ring allows for free-radical polymerization.

Copolymerization with other vinyl monomers, such as styrene (B11656) or acrylates, is a common strategy to create polymers with tailored properties. rsc.org The resulting copolymers would possess the dihydroxy-, dipropionate functionality as pendant groups along the polymer backbone. These functional groups could then be further modified post-polymerization to introduce additional properties.

The anhydride group itself is reactive and can be opened by nucleophiles, providing a route to graft other polymer chains or molecules onto the backbone. nih.govtue.nl For example, reaction with amines or alcohols can introduce new side chains, leading to the formation of graft copolymers. This approach is widely used to compatibilize polymer blends. epo.org

The synthesis of polyesters is another potential application. The dihydroxy functionality, after hydrolysis of the anhydride, could participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyester (B1180765) chains. nih.gov

Table 2: Potential Polymerization Methods and Resulting Polymer Architectures

Polymerization MethodComonomer(s)Resulting Polymer ArchitecturePotential Properties
Free-Radical PolymerizationNone (Homopolymerization)Linear polymer with pendant dihydroxy-, dipropionate groupsFunctional material for further modification
Free-Radical CopolymerizationStyrene, AcrylatesRandom or alternating copolymerTunable mechanical and thermal properties
Ring-Opening GraftingAmines, AlcoholsGraft copolymerCompatibilizers, functional surfaces
Condensation PolymerizationDicarboxylic acidsPolyesterBiodegradable materials, thermosets

Comparative Studies of Structural and Electronic Properties among Related Maleic Anhydride Esters

The structural and electronic properties of maleic anhydride and its derivatives are significantly influenced by the nature of the substituents on the ring. In the case of this compound and its analogues, the ester groups and any modifications to the dihydroxy functionality will play a crucial role.

Electronic Properties: The electronic nature of the maleic anhydride ring is characterized by its electron-deficient double bond, making it susceptible to nucleophilic attack. researchgate.net The dihydroxy groups are electron-donating by resonance, which can influence the reactivity of the ring. The ester groups are generally considered to be electron-withdrawing through induction.

A comparative study of related maleic anhydride esters would likely reveal trends in their spectroscopic and electrochemical properties. For instance, increasing the electron-withdrawing nature of the ester groups would be expected to shift the carbonyl stretching frequencies in the FTIR spectrum to higher wavenumbers. Similarly, the chemical shifts of the ring protons and carbons in the NMR spectra would be sensitive to the electronic effects of the substituents. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, molecular orbital energies, and charge distribution within these molecules. Such studies on various maleic anhydride derivatives have been used to understand their reactivity and spectroscopic properties.

Table 3: Predicted Trends in Properties of Maleic Anhydride, Dihydroxy-, Diester Analogues

Ester Chain (R in -COOR)Steric HindranceElectron-Withdrawing/Donating Nature of RPredicted Effect on Ring Reactivity
MethylLowWeakly electron-donatingBaseline reactivity
EthylModerateElectron-donatingSlightly decreased reactivity towards nucleophiles
IsopropylHighMore electron-donatingDecreased reactivity due to steric and electronic effects
TrifluoroethylModerateStrongly electron-withdrawingIncreased reactivity towards nucleophiles

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Monomer in Specialty Polymer Synthesis

The bifunctional nature of maleic anhydride (B1165640) derivatives makes them valuable monomers for creating specialty polymers. researchgate.net The molecule possesses both a carbon-carbon double bond within its furanone ring, capable of participating in addition polymerization, and a cyclic anhydride group that can undergo ring-opening polymerization. researchgate.netresearchgate.net Maleic anhydride, dihydroxy-, dipropionate is thus capable of being integrated into polymer backbones to introduce specific functionalities.

The anhydride moiety imparts reactivity, allowing the resulting polymers to be further modified or cross-linked, while the dipropionate side chains can influence the physical properties of the polymer, such as its glass transition temperature (Tg), flexibility, and solubility in organic solvents. researchgate.net

Maleic anhydride and its derivatives are well-known to copolymerize with a variety of electron-donating monomers, often in an alternating fashion, through free-radical mechanisms. researchgate.netrsc.orgacs.org This tendency is due to the electron-deficient nature of the double bond in the maleic anhydride ring. By extension, this compound is expected to copolymerize with monomers such as styrenes, vinyl ethers, and acrylates to produce functional alternating copolymers. researchgate.netrsc.org Furthermore, the anhydride ring can be opened by co-monomers like epoxides in ring-opening copolymerization to form polyesters. researchgate.net

The incorporation of the dipropionate functionality would yield specialty polymers with tailored properties, potentially offering improved processability or compatibility with other components in a blend.

Table 1: Potential Co-polymerization Reactions and Expected Polymer Properties

Comonomer ClassExample MonomerPolymerization TypePotential Specialty Polymer Properties
StyrenicsStyrene (B11656)Free Radical AdditionImproved thermal stability; reactive sites for grafting or cross-linking.
Vinyl EthersMethyl Vinyl EtherFree Radical AdditionAlternating copolymer structure; good film-forming capabilities.
EpoxidesPropylene (B89431) OxideRing-OpeningBiodegradable polyester (B1180765) backbone; side chains for post-polymerization modification. researchgate.net
AcrylatesMethyl AcrylateFree Radical AdditionModified adhesion and flexibility; pendant ester groups for tailored solubility. researchgate.netajchem-a.com

The anhydride group is highly susceptible to nucleophilic attack by hydroxyl (–OH) and amine (–NH₂) groups. nih.govmdpi.com This reactivity allows this compound to function as an effective cross-linking agent for polymers containing these functionalities, such as polyols, polyamides, and polyurethanes.

The cross-linking reaction proceeds via the opening of the anhydride ring to form two covalent bonds—typically esters or amides—linking separate polymer chains together. nih.gov This process transforms thermoplastic polymers into thermoset materials with enhanced mechanical strength, thermal stability, and chemical resistance. Copolymers of maleic anhydride are often cross-linked with diols like polyethylene glycol (PEG) to create hydrogel networks for biomedical applications. nih.govsemanticscholar.org The use of this compound as a cross-linker could introduce additional flexibility into the network due to its propionate (B1217596) side chains.

Intermediate in the Synthesis of Complex Organic Molecules

The rich and versatile chemistry of the maleic anhydride scaffold makes it a cornerstone for the synthesis of more complex organic structures. researchgate.netresearchgate.net Its derivatives are valuable building blocks, providing a rigid and reactive core that can be elaborated upon to create diverse molecular architectures, including many natural products and biologically active compounds. researchgate.netresearchgate.net

Substituted maleic anhydrides are key precursors for a wide array of heterocyclic compounds. The reaction of the anhydride with primary amines or hydrazines is a standard method for synthesizing substituted maleimides and maleic hydrazides, respectively. researchgate.net These reactions are often high-yielding and allow for the introduction of various functionalities.

Furthermore, research has shown that substituted maleic anhydrides can react with imines in annulation reactions to produce complex, polycyclic lactams in a single step. acs.org It is also possible to convert diaryl-substituted maleic anhydrides into the corresponding maleimides or pyridazine-diones. researchgate.net this compound could therefore serve as a starting material for novel, highly functionalized five- and six-membered heterocyclic systems, where the propionate groups are retained to influence the final molecule's properties.

Beyond heterocycle synthesis, the maleic anhydride moiety offers multiple reaction pathways for creating complex organic molecules. The anhydride can be hydrolyzed to the corresponding dicarboxylic acid or undergo alcoholysis to form a monoester derivative. These carboxylic acid groups can then participate in further transformations.

The double bond is reactive in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings. researchgate.net Symmetrically substituted maleic anhydrides have been used to synthesize substituted resorcinols through a sequence involving reaction with a sulfone, ring-opening, and subsequent rearrangement. chimia.ch The ester groups on this compound could potentially be hydrolyzed to diols, yielding a polyfunctional intermediate capable of serving as a precursor to complex, oxygenated structures.

Contribution to Advanced Coating and Adhesive Formulations

Maleic anhydride and its derivatives are widely used to enhance the performance of coatings and adhesives. alphachem.biz Polymers functionalized with maleic anhydride act as effective adhesion promoters and compatibilizers in multi-component systems. terchemicals.com The polar anhydride group improves adhesion to a variety of substrates, including metals, glass, and other polar materials. alphachem.bizfaer-wax.com

In adhesive technologies, maleic anhydride derivatives are known to form strong covalent bonds with surfaces, leading to durable and resilient adhesive joints. douwin-chem.com The incorporation of this compound into coating or adhesive formulations could offer a unique combination of properties. The anhydride group would provide the necessary reactivity for cross-linking and adhesion to the substrate. researchgate.net Concurrently, the flexible propionate side chains could act as internal plasticizers, improving the flexibility and impact resistance of the cured coating or adhesive layer. This could lead to the development of advanced formulations with a tailored balance of adhesion, toughness, and chemical resistance. faer-wax.com

Chemical Interactions and Cross-linking Mechanisms in Curing Processes

The curing of polymers and other materials often involves the formation of a three-dimensional network of cross-linked polymer chains, which imparts rigidity, durability, and thermal stability. This compound can participate in these curing processes through several mechanisms, primarily involving the reactivity of its anhydride and hydroxyl functional groups.

The anhydride group is highly susceptible to nucleophilic attack, particularly from hydroxyl and amine functionalities present in polymer backbones such as polyesters, polyamides, and epoxy resins. This reaction leads to the opening of the anhydride ring and the formation of ester or amide linkages, effectively grafting the molecule onto the polymer chain. mdpi.com The subsequent presence of the pendant hydroxyl and propionate groups can then engage in further reactions.

The hydroxyl groups on the molecule can participate in esterification or etherification reactions, common cross-linking pathways in many thermosetting systems. For instance, in the presence of a di- or poly-acid, the hydroxyl groups can form ester cross-links. Similarly, they can react with isocyanate groups in polyurethane systems or with epoxy groups in epoxy resins.

The cross-linking process can be initiated by thermal means, UV radiation, or the addition of a catalyst. The choice of curing conditions depends on the specific polymer system and the desired final properties of the material. The dipropionate groups, being esters, are generally less reactive under typical curing conditions but can influence the compound's solubility and compatibility with the polymer matrix.

Illustrative Data on Cross-linking Reactions:

Reactant Functional GroupCross-linking MechanismResulting Linkage
Hydroxyl (-OH)Esterification with carboxylic acidEster
Amine (-NH2)Amidation with anhydride ringAmide
Isocyanate (-NCO)Urethane formation with hydroxylUrethane
EpoxyEtherification with hydroxylEther

This table represents potential cross-linking reactions involving the functional groups of this compound in a curing process.

Enhancement of Material Properties Through Chemical Modification

Chemical modification of existing polymers with this compound can significantly enhance their physical and chemical properties. The grafting of this molecule onto a polymer backbone introduces new functionalities that can improve adhesion, compatibility in blends, and mechanical performance.

The polar nature of the hydroxyl and ester groups can increase the surface energy of non-polar polymers, thereby improving their adhesion to other substrates such as glass fibers, metals, and other polar polymers. This is particularly valuable in the manufacturing of composite materials, where a strong interface between the matrix and the reinforcement is crucial for optimal performance.

In polymer blends, this compound can act as a compatibilizer. Many polymers are immiscible, leading to blends with poor mechanical properties. The maleic anhydride moiety can react with one polymer phase, while the hydroxyl and propionate groups can interact with the other phase through hydrogen bonding or dipole-dipole interactions. This "bridging" at the interface reduces interfacial tension and improves the dispersion of the phases, leading to a more homogenous and robust material. For example, the addition of maleic anhydride-grafted polymers has been shown to improve the mechanical properties of polypropylene composites. nih.govresearchgate.net

The introduction of cross-links via this compound can also lead to a significant improvement in the mechanical properties of materials. Cross-linking increases the molecular weight and restricts the movement of polymer chains, resulting in higher tensile strength, modulus, and hardness. researchgate.net Furthermore, the formation of a cross-linked network can enhance the thermal stability and chemical resistance of the material.

Hypothetical Impact of Modification on Polymer Properties:

PropertyUnmodified PolymerPolymer Modified with this compound
Adhesion to Polar SubstratesLowHigh
Interfacial Tension in BlendsHighLow
Tensile StrengthModerateHigh
Thermal StabilityModerateHigh

This table provides a hypothetical comparison of properties for an unmodified polymer versus one chemically modified with this compound, based on the known effects of similar functional molecules.

Emerging Applications in Novel Chemical Technologies and Methodologies

The unique chemical architecture of this compound opens up possibilities for its use in a variety of emerging technologies. Its multifunctional nature makes it a candidate for applications beyond traditional polymer modification.

In the field of biomaterials, the hydroxyl groups offer sites for conjugation with bioactive molecules, such as peptides or drugs. lew.ro The anhydride group can be used to attach the molecule to a biocompatible polymer backbone. mdpi.com This could enable the development of functionalized materials for tissue engineering, drug delivery systems, and biomedical coatings. The biocompatibility and low toxicity of maleic anhydride copolymers are advantageous in these applications. mdpi.com

Another potential application is in the development of responsive or "smart" materials. The ester linkages of the dipropionate groups could be designed to be hydrolytically cleavable under specific pH conditions. This could be utilized to create materials that degrade in a controlled manner or release an active substance in response to an environmental trigger.

Furthermore, the presence of multiple reactive sites could be exploited in the synthesis of complex molecular architectures, such as dendrimers or hyperbranched polymers. These highly branched structures have unique properties and are being explored for applications in catalysis, coatings, and nanotechnology. The ability of maleic anhydride to participate in various reactions makes it a versatile building block in organic synthesis. wikipedia.org

The development of novel liquid crystalline materials derived from maleic anhydride suggests another avenue for emerging applications. nih.gov While the specific properties of this compound in this context are not yet explored, its structure could potentially be adapted to create new mesomorphic materials with unique optical and electronic properties.

Future Research Directions and Challenges

Development of Highly Efficient and Selective Catalytic Systems for Synthesis

A primary challenge in utilizing "Maleic anhydride (B1165640), dihydroxy-, dipropionate" is the development of efficient and selective synthesis routes. Current research on maleic anhydride and its derivatives provides a roadmap for future investigations. The synthesis of this target molecule likely involves the esterification of dihydroxymaleic anhydride with propionic acid or its derivatives. Future research will need to focus on catalysts that can achieve high yields and selectivity under mild conditions, minimizing side reactions and energy consumption.

Key research objectives include:

Heterogeneous Catalysts: Investigating solid acid catalysts, such as zeolites or functionalized resins, to facilitate esterification. These catalysts offer advantages in terms of separation, reusability, and reduced corrosive waste compared to traditional homogeneous acid catalysts like sulfuric acid.

Enzymatic Catalysis: Exploring the use of lipases for the regioselective propionylation of dihydroxymaleic anhydride. Enzymatic routes can offer exceptional selectivity under environmentally benign conditions, though challenges in enzyme stability and cost must be addressed.

Palladium-Based Systems: Building on research for other maleic anhydride syntheses, palladium-catalyzed processes could be explored. For instance, Pd-catalyzed oxidative carbonylation of specific alkynes might be adapted to produce the core structure. researchgate.net

Catalyst TypePotential AdvantagesResearch Challenges
Solid Acid Catalysts Reusability, reduced corrosion, simplified purificationLower activity compared to homogeneous catalysts, potential for pore blockage
Enzymatic (Lipases) High selectivity, mild reaction conditions, environmentally friendlyEnzyme cost and stability, slower reaction rates
Palladium Complexes High catalytic efficiency, potential for novel reaction pathwaysCatalyst cost, sensitivity to air and moisture, ligand design

Elucidation of Complex Reaction Pathways and Short-Lived Intermediates

The reactivity of the maleic anhydride moiety, combined with two propionate (B1217596) groups, suggests a complex chemical behavior for "Maleic anhydride, dihydroxy-, dipropionate". The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions, while the ester groups can undergo hydrolysis or transesterification. mdpi.com A thorough understanding of these reaction pathways is crucial for controlling its application in synthesis and materials science.

Future research should focus on:

Mechanistic Studies: Employing advanced spectroscopic techniques, such as in-situ FTIR and NMR, to monitor reaction progress and identify transient species. researchgate.net This is particularly important for understanding polymerization or grafting reactions where the molecule is incorporated into a larger structure.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction mechanisms, predict transition states, and understand the electronic effects of the propionate groups on the reactivity of the anhydride ring.

Kinetics and Thermodynamics: Conducting detailed kinetic studies to determine reaction rates and activation energies for key transformations, such as hydrolysis and aminolysis. This data is essential for process optimization and predicting the stability of materials derived from the compound. For example, studies on the interaction of maleic anhydride derivatives with phosphorus(III) compounds have revealed novel and complex reaction pathways, suggesting that similar unexpected reactivity could be discovered for this dipropionate derivative. researchgate.net

Exploration of Sustainable and Circular Economy Applications for the Compound

Aligning chemical manufacturing with the principles of sustainability and a circular economy is a paramount challenge. Research into "this compound" should prioritize its role in this transition. This involves developing bio-based sourcing and creating applications that enhance material recycling and reuse.

Key areas for exploration include:

Bio-based Feedstocks: Investigating the synthesis of the compound from renewable resources. The propionate groups could be derived from bio-based propionic acid, and research into producing the maleic anhydride core from biomass-derived furfural (B47365) or butanol is already underway. rsc.org

Compatibilizers for Polymer Blends: Maleic anhydride-grafted polymers are widely used as compatibilizers to improve the properties of immiscible polymer blends and facilitate their recycling. plaschina.com.cnresearchgate.net "this compound" could be explored as a reactive compatibilizer, potentially offering unique interfacial properties due to its specific functional groups.

Surface Modification of Natural Fillers: The compound could be used to chemically modify the surface of natural fillers like wood flour or agricultural waste (e.g., orange waste, peach waste). calpoly.eduncsu.edu This modification, through esterification with hydroxyl groups on the filler surface, can reduce their hydrophilicity and improve their adhesion to hydrophobic polymer matrices, creating more durable and water-resistant biocomposites. ncsu.edu

Application AreaSustainability GoalResearch Focus
Bio-based Synthesis Reduce fossil fuel dependenceDeveloping catalytic routes from bio-derived furfural, butanol, and propionic acid. rsc.org
Polymer Recycling Enhance circular economyUse as a reactive additive to improve compatibility and properties of mixed plastic waste. researchgate.net
Biocomposites Utilize renewable materials, reduce plastic usageGrafting onto natural fibers to create high-performance, cost-effective composite materials. calpoly.eduncsu.edu

Advanced Materials Design Utilizing the Unique Reactivity and Structural Features of this compound Derivatives

The unique structure of "this compound" offers intriguing possibilities for the design of advanced materials with tailored properties. The combination of a reactive anhydride ring and flexible propionate side chains could be leveraged to create polymers and functional materials with novel characteristics.

Future research directions in materials science could include:

Functional Polymers and Copolymers: The compound can be used as a monomer or co-monomer in polymerization reactions. The anhydride group allows it to be readily incorporated into polymer chains, for instance, through free-radical copolymerization with vinyl monomers. researchgate.net The resulting polymers would feature pendant propionate groups, which could influence properties like solubility, glass transition temperature, and thermal stability. semanticscholar.org

Tough Hydrogels: Maleic anhydride copolymers are known to form tough hydrogels when crosslinked, which are valuable for biomedical applications like tissue engineering and wound healing. mdpi.comresearchgate.net The dipropionate derivative could be used to create novel hydrogel networks, with the ester groups potentially offering sites for controlled degradation or further functionalization.

Liquid Crystalline Materials: Research has shown that novel liquid crystalline materials can be synthesized from maleic anhydride derivatives. frontiersin.orgnih.gov The specific geometry and polarity of the dihydroxy-, dipropionate structure could be exploited in the design of new mesogenic compounds, potentially leading to materials with unique optical and electronic properties. frontiersin.org

By systematically addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of "this compound," transforming it from a chemical curiosity into a valuable building block for a new generation of sustainable and high-performance materials.

Conclusion

Synthesis of Maleic Anhydride (B1165640), Dihydroxy-, Dipropionate

A common synthetic strategy for analogous O,O'-diacyltartaric anhydrides involves reacting tartaric acid with an acylating agent. google.com For the dipropionate derivative, this would involve reacting tartaric acid with a propionylating agent, such as propionic anhydride or propionyl chloride. nih.gov The reaction typically requires heat and may be facilitated by a catalyst. The process can be conceptualized as a combination of esterification at the hydroxyl groups and dehydration to form the anhydride ring. google.com

A general pathway involves heating tartaric acid with an excess of the acylating agent. For instance, the synthesis of O,O'-dibenzoyl-L-tartaric anhydride is achieved by reacting L-tartaric acid with benzoyl chloride at elevated temperatures. google.com Similarly, reacting tartaric acid with acetic anhydride in the presence of an acid catalyst yields O,O'-diacetyl-L-tartaric anhydride. google.com By analogy, propionic anhydride would serve as both the acylating agent and the dehydrating medium to convert tartaric acid into the target compound.

The process can be summarized in the following table:

Precursor Primary Reagent Reaction Type Key Transformations
Tartaric AcidPropionic Anhydride or Propionyl ChlorideAcylation & Dehydration1. Esterification of two hydroxyl (-OH) groups to propionyloxy (-OCOC₂H₅) groups. 2. Dehydration of the two carboxylic acid (-COOH) groups to form a cyclic anhydride.

Reactivity of Maleic Anhydride, Dihydroxy-, Dipropionate

The reactivity of this compound is dictated by its constituent functional groups: the cyclic anhydride ring, the two propionate (B1217596) ester groups, and the carbon-carbon double bond within the furanone ring. The anhydride functionality is the most reactive site, particularly for nucleophilic acyl substitution.

Reactions at the Anhydride Ring: The strained five-membered anhydride ring is highly susceptible to attack by nucleophiles, leading to a ring-opening reaction.

Hydrolysis: In the presence of water, the anhydride ring readily hydrolyzes to form O,O'-dipropionyltartaric acid. libretexts.org

Alcoholysis: Reaction with alcohols results in the opening of the anhydride to yield a monoester of O,O'-dipropionyltartaric acid. libretexts.orgwikipedia.org

Aminolysis: Ammonia (B1221849) and primary or secondary amines react to form a monoamide of O,O'-dipropionyltartaric acid. libretexts.org

Reactions at the Ester Groups: The two propionate ester groups are more stable than the anhydride ring but can be cleaved under hydrolytic conditions (either acidic or basic) to yield dihydroxymaleic anhydride or its subsequent hydrolysis products.

Reactions of the Alkene Double Bond: The electron-deficient double bond, conjugated with the carbonyl groups, is expected to exhibit reactivity similar to that of the parent maleic anhydride. researchgate.net

Hydrogenation: Catalytic hydrogenation, for example using a palladium-on-carbon (Pd/C) catalyst, would reduce the double bond to yield the corresponding saturated succinic anhydride derivative. researchgate.netkoyonchem.com

Diels-Alder Reaction: As a potent dienophile, maleic anhydride readily undergoes [4+2] cycloaddition reactions with conjugated dienes. koyonchem.comnih.gov It is anticipated that the dipropionate derivative would also participate in such reactions to form cyclohexene (B86901) derivatives, although the steric bulk of the propionyloxy groups might influence the reaction rate. nih.govfrontiersin.org

The primary modes of reactivity are summarized in the table below:

Reactive Site Reaction Type Reagent Expected Product
Cyclic AnhydrideNucleophilic Acyl Substitution (Hydrolysis)Water (H₂O)O,O'-Dipropionyltartaric Acid
Cyclic AnhydrideNucleophilic Acyl Substitution (Alcoholysis)Alcohol (R-OH)Monoester of O,O'-Dipropionyltartaric Acid
Cyclic AnhydrideNucleophilic Acyl Substitution (Aminolysis)Amine (R-NH₂)Monoamide of O,O'-Dipropionyltartaric Acid
Alkene Double BondHydrogenationH₂ / Catalyst (e.g., Pd/C)O,O'-Dipropionylsuccinic Anhydride
Alkene Double BondDiels-Alder CycloadditionConjugated Diene (e.g., 1,3-Butadiene)Substituted Cyclohexene Anhydride Derivative

Q & A

Basic: What are the established synthesis routes for maleic anhydride, and how have industrial methods evolved?

Methodological Answer:
Maleic anhydride (MA) is primarily synthesized via catalytic oxidation. Historically, benzene oxidation was used, but due to cost and environmental concerns, n-butane oxidation became dominant . Modern techniques involve fixed-bed reactors with vanadium-phosphorus oxide (VPO) catalysts, optimized for higher yields (e.g., Bohua Engineering's 50,000 tons/year capacity per reactor) . Key steps include:

  • Feedstock preparation : Purification of n-butane to minimize side reactions.
  • Reactor design : Temperature control (400–450°C) to balance conversion and selectivity.
  • Recovery : Distillation and absorption systems to isolate MA from byproducts like CO₂ .

Table 1: Synthesis Method Comparison

MethodFeedstockCatalystYield (%)Environmental Impact
BenzeneBenzeneV₂O₅-MoO₃~60High (carcinogen)
n-Butanen-ButaneVPO~85Lower

Advanced: How can reactivity ratios be determined for maleic anhydride copolymerization with monomers like allyl alcohol polyoxyethylene ether?

Methodological Answer:
Reactivity ratios (r₁, r₂) are critical for predicting copolymer composition. For MA copolymerization:

  • Experimental Design : Conduct low-conversion (<10%) batch polymerizations to avoid composition drift .
  • Analytical Methods : Use NMR or FTIR to quantify monomer consumption.
  • Calculation Models :
    • Fineman-Ross (F-R) : Linearizes copolymer equation for direct r₁, r₂ estimation.
    • Kelen-Tüdős (K-T) : Reduces data scatter by introducing a scaling parameter.
    • Yezrielev-Brokhina-Roskin (YBR) : Improves accuracy for highly alternating systems .

Example Results : For MA (r₁=0.04761) and allyl alcohol polyoxyethylene ether (r₂=0.33090), MA tends to form alternating copolymers due to its low reactivity .

Advanced: How should researchers address contradictory findings on maleic anhydride’s efficacy as a compatibilizer in natural fiber composites?

Methodological Answer:
Contradictory adhesion results (e.g., in sisal/epoxy composites) arise from interfacial bonding variability. To resolve this:

  • Design of Experiments (DOE) : Vary factors like fiber type (sisal/banana), MA concentration (0–2%wt), and silica content (0–33%wt) .
  • Interfacial Analysis : Use SEM to assess fiber-matrix adhesion and FTIR to confirm MA grafting.
  • Model Validation : Compare experimental tensile strengths with Rule of Mixtures (ROM) and Halpin-Tsai predictions. ROM aligns with 30% fiber composites (strong adhesion), while Halpin-Tsai fits 50% fiber systems (weak bonding) .

Table 2: DOE Factors and Outcomes in Composite Studies

FactorLevelEffect on Tensile Strength
MA Concentration0% → 2%Insignificant improvement
Fiber Volume30% → 50%ROM → Halpin-Tsai transition
Silica Microparticles0% → 33%Reduced adhesion

Basic: What characterization techniques validate maleic anhydride grafting onto polymers like EPDM?

Methodological Answer:

  • FTIR Spectroscopy : Peaks at 1856 cm⁻¹ (C=O symmetric stretch) and 1780 cm⁻¹ (asymmetric stretch) confirm MA grafting .
  • Titration : Quantify grafted MA via acid-base titration of anhydride groups.
  • Thermogravimetric Analysis (TGA) : Track decomposition temperatures to infer grafting stability .

Advanced: What methodological considerations are critical for studying solvent effects on MA copolymerization kinetics?

Methodological Answer:
Solvents influence monomer polarity and reactivity ratios. For styrene-MA systems:

  • Solvent Selection : Use polar (e.g., DMF) vs. non-polar (e.g., toluene) solvents to modulate bootstrap effects (local monomer concentration shifts).
  • Kinetic Tracking : Monitor conversion via gravimetry or in-situ FTIR.
  • Data Interpretation : Note that MA’s inability to homopolymerize complicates reactivity ratio determination, necessitating Mayo-Lewis equation modifications .

Advanced: How to design gas-phase kinetic studies for MA reactions with hydroxyl radicals (OH)?

Methodological Answer:

  • Reactor Setup : Use pulsed laser photolysis (PLP) or flow tubes with OH generation (e.g., H₂O photolysis).
  • Conditions : Vary temperatures (296–374 K) and pressures (e.g., 100 Torr He) to compute Arrhenius parameters .
  • Detection : Laser-induced fluorescence (LIF) or mass spectrometry for OH decay tracking.

Table 3: Rate Coefficients for OH + MA Reaction

Temperature (K)Rate Coefficient (cm³/molecule/s)
2962.28 × 10⁻¹²
3745.93 × 10⁻¹²

Basic: What steps optimize cellulose modification with MA for environmental applications like heavy metal adsorption?

Methodological Answer:

  • Grafting Protocol :
    • Activation : Treat cellulose with NaOH to increase hydroxyl reactivity.
    • Reaction : React MA (2g) with cellulose (2g) at 80°C for 9 hours.
    • Characterization : Use EDTA titration to measure Ca²⁺ adsorption capacity (up to 178 mg/g) .
  • Application : Deploy MA-grafted cellulose in tailing dams for ion immobilization.

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